REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].N1C=CN=C1.[CH2:14]([OH:19])[CH:15]([OH:18])[CH:16]=[CH2:17]>>[Si:1]([O:19][CH2:14][CH:15]([OH:18])[CH:16]=[CH2:17])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
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Name
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|
Quantity
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4.28 g
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
4.83 g
|
Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
C(C(C=C)O)O
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
purged with N2 and dichloromethane (50 mL)
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Type
|
ADDITION
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Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
|
Details
|
the titled product (2.71 g, 47.9%) was purified by column chromatography (5% ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(C=C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |